molecular formula C15H20O3 B11721851 Ethyl 3-(4-butoxyphenyl)prop-2-enoate

Ethyl 3-(4-butoxyphenyl)prop-2-enoate

Cat. No.: B11721851
M. Wt: 248.32 g/mol
InChI Key: KHBLVSMWDRDQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-butoxyphenyl)prop-2-enoate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl ester group attached to a 3-(4-butoxyphenyl)prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-butoxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-butoxyphenyl)prop-2-enoic acid with ethanol in the presence of a catalyst. Common catalysts used for this reaction include sulfuric acid or ion exchange resins. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-butoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-butoxyphenyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(4-butoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-butoxyphenyl)prop-2-enoate is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties.

Biological Activity

Ethyl 3-(4-butoxyphenyl)prop-2-enoate is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H18_{18}O3_{3}
  • Molecular Weight : 222.28 g/mol
  • CAS Number : 22767-72-2

The compound features a butoxy group attached to a phenyl ring, which may contribute to its biological activity through interactions with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. This compound's ability to scavenge free radicals could be attributed to the presence of the phenolic moiety, which is known for its electron-donating capabilities.

CompoundIC50_{50} Value (µM)Source
This compoundTBDTBD
Ethyl 3-(4-methoxyphenyl)prop-2-enoate29.78Essential Oils Study

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies suggest that it may inhibit the growth of various bacterial strains, potentially making it a candidate for developing new antimicrobial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects, particularly in models of acute inflammation. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and mediators.

The biological activity of this compound may be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX).
  • Modulation of Cell Signaling Pathways : It may interfere with signaling pathways like NF-kB, which is crucial in the inflammatory response.
  • Antioxidant Mechanism : By scavenging free radicals, it reduces oxidative stress, contributing to its anti-inflammatory effects.

Case Studies

Several studies have explored the effects of similar compounds on biological systems:

  • Study on Antioxidant Properties : A comparative analysis showed that ethyl derivatives with phenolic groups exhibited superior antioxidant activity compared to their non-phenolic counterparts .
  • Antimicrobial Testing : A recent investigation into various ethyl esters demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting that structural modifications can enhance efficacy .

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 3-(4-butoxyphenyl)prop-2-enoate

InChI

InChI=1S/C15H20O3/c1-3-5-12-18-14-9-6-13(7-10-14)8-11-15(16)17-4-2/h6-11H,3-5,12H2,1-2H3

InChI Key

KHBLVSMWDRDQDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=CC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.